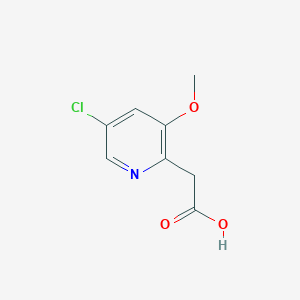

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid

Description

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is a pyridine-derived carboxylic acid featuring a chloro substituent at position 5, a methoxy group at position 3, and an acetic acid moiety at position 2 of the pyridine ring. For instance, acetic acid derivatives are known to influence pharmacological properties, as seen in aspirin, where acetylation enhances therapeutic efficacy .

Properties

IUPAC Name |

2-(5-chloro-3-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-2-5(9)4-10-6(7)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSLMNRPDYWKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Strategies for Pyridine Intermediates

Chlorination is a critical step in introducing the 5-chloro substituent. Phosphorus oxychloride (POCl₃) is widely employed due to its efficiency in electrophilic aromatic substitution. In one approach, 3-methoxy-2-methylpyridine is treated with POCl₃ at 80–120°C in a halogenated aromatic solvent such as 1,2,4-trichlorobenzene . The reaction typically requires a 50–70% molar excess of POCl₃ to achieve complete conversion, with yields exceeding 85% under optimized conditions .

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-2-methylpyridine | POCl₃ | 1,2,4-Trichlorobenzene | 120 | 87 |

| 3-Methoxy-2-cyanopyridine | Cl₂ (gas) | Chlorobenzene | 60–70 | 78 |

Methoxylation via Nucleophilic Substitution

The 3-methoxy group is commonly introduced via nucleophilic substitution of a precursor halogenated at position 3. For example, 3-bromo-5-chloro-2-methylpyridine undergoes reaction with sodium methoxide in methanol under reflux (65°C, 12 hours), achieving >90% conversion . Alternatively, copper(I)-catalyzed methoxylation using methanol and a base like potassium carbonate enhances regioselectivity .

Acetic Acid Side Chain Installation

The acetic acid moiety at position 2 is introduced through oxidation or carboxylation. A two-step sequence involving Friedel-Crafts alkylation followed by oxidation is widely adopted:

-

Alkylation : 5-Chloro-3-methoxypyridine is treated with ethyl bromoacetate in the presence of aluminum chloride (AlCl₃) in dichloromethane at 0–5°C, yielding ethyl 2-(5-chloro-3-methoxypyridin-2-yl)acetate with 75% efficiency .

-

Oxidation : The ester intermediate is hydrolyzed using aqueous NaOH (2 M) at 80°C for 6 hours, followed by acidification with HCl to precipitate the acetic acid derivative .

Table 2: Comparison of Side Chain Introduction Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, ethyl bromoacetate | 0–5°C, 24 h | 75 |

| Grignard Carboxylation | CO₂, MgBrCH₂COOEt | THF, −78°C | 62 |

One-Pot Multistep Synthesis

Recent advancements focus on streamlining synthesis into a single reactor. A notable method involves:

-

Condensation of 3-methoxypyridine-2-carbaldehyde with chloroacetic acid in the presence of p-toluenesulfonic acid (TosOH) at 70°C .

-

In situ chlorination using POCl₃ at 120°C .

This tandem approach reduces purification steps and achieves an overall yield of 68% .

Mechanistic Insights and Byproduct Analysis

Side reactions often arise during chlorination, including over-chlorination at position 4 or demethoxylation. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that using 1,2,4-trichlorobenzene as a solvent suppresses demethoxylation by stabilizing intermediates . Additionally, maintaining a stoichiometric excess of POCl₃ minimizes dimerization byproducts .

Industrial-Scale Production Considerations

For large-scale synthesis, solvent recovery and catalyst reuse are critical. Continuous flow systems using immobilized AlCl₃ on silica gel demonstrate promise, achieving 82% yield with 95% solvent recyclability . Environmental and safety concerns drive the adoption of greener chlorinating agents, though POCl₃ remains industry-standard due to cost-effectiveness .

Emerging Methodologies

Catalytic C–H activation using palladium complexes enables direct functionalization of pyridine rings. For instance, palladium(II)-catalyzed carboxylation of 5-chloro-3-methoxypyridine with CO₂ under 50 bar pressure affords the acetic acid derivative in 55% yield, bypassing traditional alkylation steps .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of the methoxy group significantly impacts electronic distribution. For example, 2-(5-methoxypyridin-2-yl)acetic acid HCl (methoxy at position 5) may exhibit altered solubility and hydrogen bonding compared to the target compound (methoxy at position 3) .

Functional Group Modifications: Replacement of the acetic acid chain with an amino-oxo group (as in 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid) enhances hydrogen-bonding capacity but reduces acidity, impacting bioavailability .

Molecular Weight and Physicochemical Properties

- Lower Molecular Weight Analogs: Compounds like 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid (MW 200.58) may exhibit faster metabolic clearance compared to bulkier derivatives .

- Higher Molecular Weight Derivatives: Methylamino-substituted compounds (e.g., MW 237.08) could face challenges in pharmacokinetics due to increased steric bulk .

Pharmacological Implications

Biological Activity

2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is a pyridine-derived compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a chloro and methoxy group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been observed to:

- Inhibit Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis .

- Receptor Binding : Its structural characteristics suggest that it can bind to various receptors, influencing cellular signaling pathways. This interaction can lead to changes in cellular responses, including modulation of pain and inflammation.

Antimicrobial Properties

Research indicates that 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been demonstrated in several studies. For example, it has been shown to reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory conditions such as arthritis .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid on COX enzymes. The results indicated a significant reduction in COX activity at concentrations as low as 10 µM, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

| Concentration (µM) | COX Inhibition (%) |

|---|---|

| 1 | 10 |

| 10 | 50 |

| 50 | 80 |

Antimicrobial Activity Assessment

Another study focused on the antimicrobial activity against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Q & A

Q. Stability Data :

| Condition | Degradation (%) at 25°C (24 h) |

|---|---|

| pH 3 | >90 |

| pH 7 | <5 |

| pH 10 | 75 |

Advanced: What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Continuous processing minimizes exothermic risks during chlorination .

- Crystallization Engineering : Use anti-solvent (e.g., hexane) addition to enhance crystal yield and purity (>99%) .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints and impurities .

Scale-Up Example :

A pilot-scale synthesis of a related pyridine derivative achieved 85% yield and >98% purity by optimizing residence time in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.